

Padnarsertib combination therapy protocols

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Compound Focus: Padnarsertib

CAS No.: 1643913-93-2

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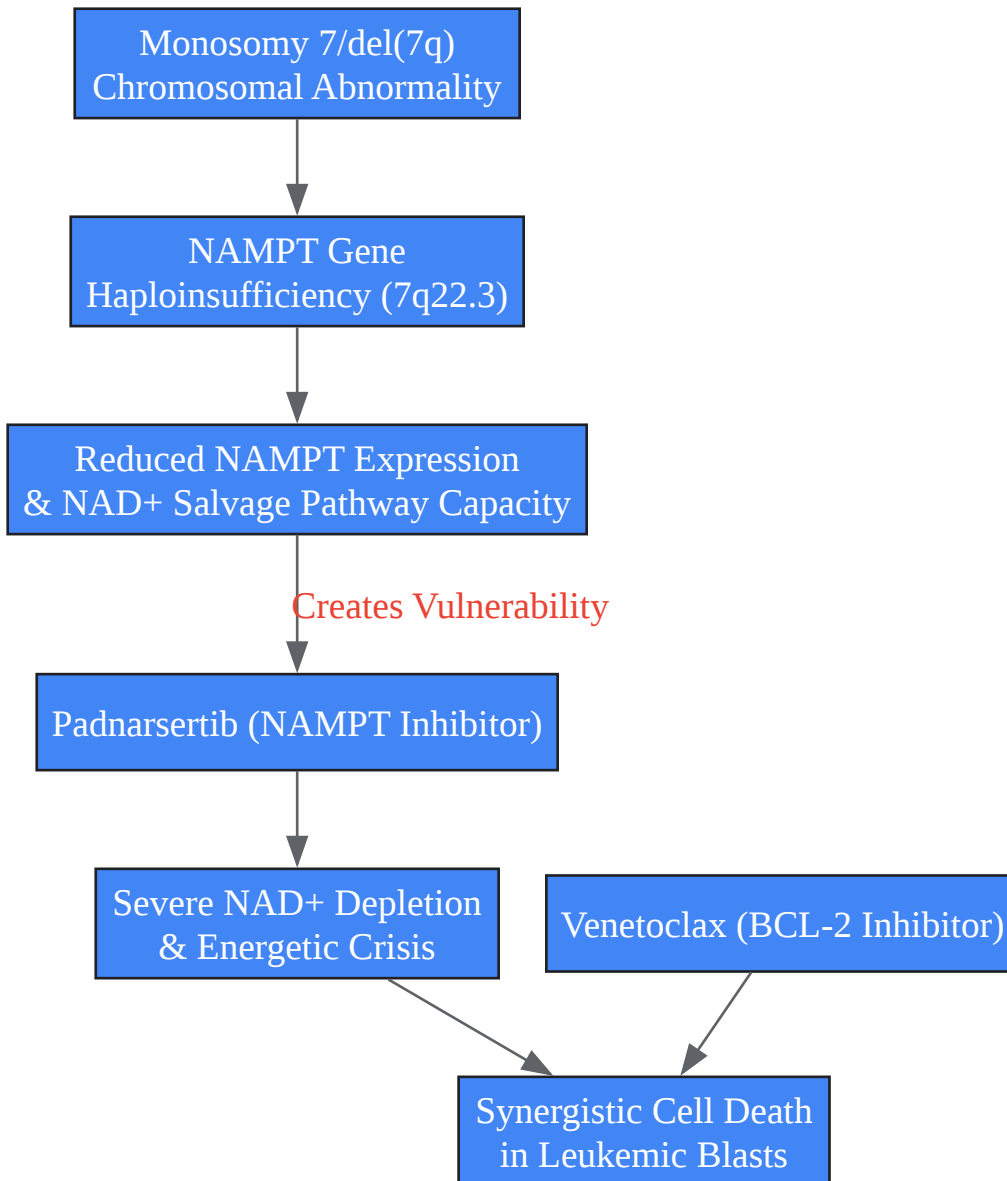
Padnarsertib (KPT-9274) Overview

Padnarsertib is an orally bioavailable small molecule that acts as a **dual inhibitor of PAK4 and NAMPT** (Nicotinamide phosphoribosyltransferase) [1] [2]. This dual mechanism disrupts key oncogenic signaling and cellular metabolism pathways.

Property	Description
Drug Type	Small molecule [3]
Synonyms	KPT-9274, ATG-019 [3]
Primary Targets	PAK4 (IC50 <100 nM) & NAMPT (IC50 120 nM) [1] [2]
Key MoA	Inhibits PAK4/ β -catenin pathway; causes NAD ⁺ depletion, inducing apoptosis [2] [4]
Development Status	Phase 1/2 for advanced solid tumors & NHL; Orphan Drug designations for sarcomas [5] [3]

Key Rationale for Combination Therapy

The most validated and mechanistically supported combination strategy for **Padnarsertib** is with the BCL-2 inhibitor **Venetoclax** for treating specific types of Acute Myeloid Leukemia (AML). The rationale for this combination is outlined below.

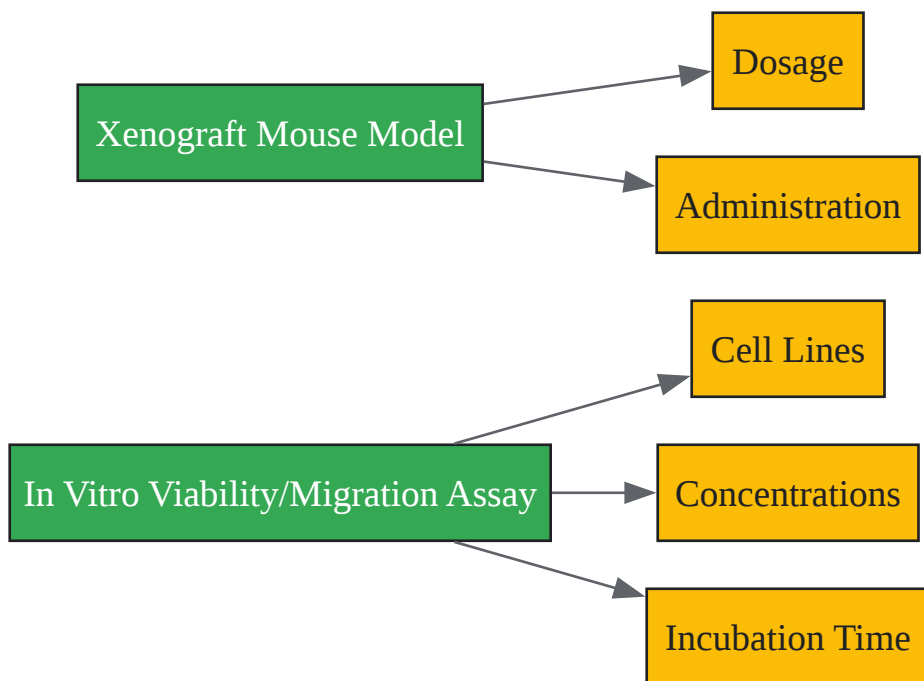


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This synergistic combination was demonstrated in an ex vivo study on primary AML samples, where the combination of **Padnarsertib** and Venetoclax killed significantly more leukemic blasts than the NAMPT inhibitor alone [4].

Experimental Considerations & FAQs

The following section addresses common experimental questions based on published research. Note that specific protocols for other combinations are not available in the current search results.



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Frequently Asked Questions

- **What is a key patient stratification biomarker for Padnarsertib in AML?** Research indicates that AML with **Monosomy 7 or deletion 7q (-7/-7q)** is highly sensitive to NAMPT inhibition due to NAMPT gene haploinsufficiency, making this a key biomarker for patient selection [4].
- **Have there been any clinical safety concerns?** Yes. A phase I trial (NCT05394558) investigating **Padnarsertib** in relapsed/refractory AML was **suspended**. The specific reason was not disclosed in the trial registry [6]. Furthermore, a preclinical study in dogs established a Maximum Tolerated Dose (MTD) of 4 mg/kg, with a higher dose of 4.5 mg/kg causing severe vomiting, diarrhea, collapse, anemia, and thrombocytopenia [3].
- **What is the current development status of Padnarsertib?** Karyopharm, the developer, is currently evaluating **out-licensing and/or partnership opportunities** for **Padnarsertib**, which may affect the

availability of clinical-grade compounds and updated trial information [5].

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